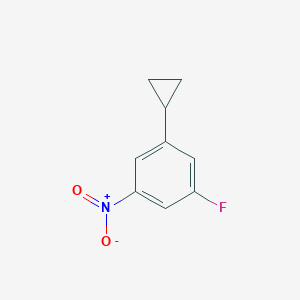

1-Cyclopropyl-3-fluoro-5-nitrobenzene

説明

BenchChem offers high-quality 1-Cyclopropyl-3-fluoro-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-3-fluoro-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-cyclopropyl-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-8-3-7(6-1-2-6)4-9(5-8)11(12)13/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAWLMUSUMUWSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 1-Cyclopropyl-3-fluoro-5-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Trifecta of Functionality for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. 1-Cyclopropyl-3-fluoro-5-nitrobenzene emerges as a compound of significant interest, embodying a unique convergence of three critical pharmacophoric elements on a single aromatic scaffold. Although specific experimental data for this precise isomer is not widely published, this guide will provide an in-depth analysis of its predicted properties and synthetic utility by drawing upon established chemical principles and data from closely related structural analogs.

The value of this molecule lies in the synergistic interplay of its substituents:

-

The Cyclopropyl Ring: A strained, three-membered carbocycle that offers a rigid, conformationally constrained scaffold.[1] Its incorporation into drug candidates has been shown to enhance metabolic stability, improve potency, and modulate physicochemical properties.[2][3] The C-H bonds of a cyclopropyl group are stronger than those in typical alkanes, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][4]

-

The Fluoro Substituent: A bioisostere for hydrogen with profound effects on molecular properties. The high electronegativity of fluorine can alter the pKa of nearby functional groups, form key hydrogen bonds or electrostatic interactions within protein binding sites, and block sites of metabolism, thereby enhancing pharmacokinetic profiles.[5][6][7] Approximately 20% of recently developed drugs contain fluorine, highlighting its importance in the field.[8]

-

The Nitro Group: A strong electron-withdrawing group and a versatile synthetic handle.[9] While it can be a pharmacophore in its own right, particularly in antimicrobial agents where it undergoes bioreduction to produce reactive intermediates[10][11], its primary role in many synthetic schemes is that of a precursor to the all-important aniline functionality.[12][13]

This guide, intended for researchers, medicinal chemists, and drug development professionals, will deconstruct the physicochemical properties, reactivity, and strategic applications of 1-Cyclopropyl-3-fluoro-5-nitrobenzene, positioning it as a valuable intermediate for the synthesis of complex, high-value molecules.

Section 1: Physicochemical and Spectroscopic Profile

The physical and chemical properties of 1-Cyclopropyl-3-fluoro-5-nitrobenzene are dictated by the interplay of its functional groups. The presence of the polar nitro and fluoro groups on the relatively nonpolar cyclopropylbenzene core suggests it will be a solid or high-boiling liquid at room temperature with limited aqueous solubility.

Predicted Physicochemical Properties

The properties below are estimated based on data from structural analogs such as 1-fluoro-3-nitrobenzene and 1-cyclopropyl-4-nitrobenzene.[14][15][16]

| Property | Predicted Value / Description | Source / Rationale |

| Molecular Formula | C₉H₈FNO₂ | - |

| Molecular Weight | 181.17 g/mol | - |

| Appearance | Pale yellow solid or liquid | Based on analogs like nitrobenzene (pale yellow liquid) and 1-fluoro-3-nitrobenzene (green-yellow liquid).[14][17] |

| Boiling Point | > 205 °C | Higher than 1-fluoro-3-nitrobenzene (205 °C) due to increased molecular weight from the cyclopropyl group.[18] |

| Melting Point | 20 - 40 °C | Expected to be a low-melting solid, similar to related compounds. |

| Solubility | Immiscible in water; Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). | Typical for nitroaromatic compounds.[17] |

| logP (Octanol/Water) | ~2.5 - 3.0 | The cyclopropyl group increases lipophilicity compared to 1-fluoro-3-nitrobenzene (logP ≈ 1.9).[15] |

Molecular Structure

The structure combines the planar aromatic ring with the three-dimensional cyclopropyl group.

Section 3: Strategic Importance in Drug Discovery

The combination of the cyclopropyl, fluoro, and (latent) amino functionalities makes this scaffold highly attractive for fragment-based and lead optimization campaigns.

-

Metabolic Stability and Pharmacokinetics: Both the cyclopropyl and fluoro groups are well-established motifs for enhancing metabolic stability. [1][5]The cyclopropyl ring's robust C-H bonds resist CYP-mediated oxidation, while the fluorine atom can block potential sites of metabolism. [4]This dual protection can lead to improved oral bioavailability and a longer half-life. [8]* Potency and Selectivity: The rigid cyclopropyl group can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target and thus enhancing potency. [1][3]The fluorine atom can engage in specific, favorable interactions (e.g., hydrogen bonds, dipole interactions) within a protein active site, further boosting affinity and selectivity. [5][19]* Vectorial Exploration of Chemical Space: Starting from the 3-cyclopropyl-5-fluoroaniline intermediate, medicinal chemists can systematically explore the surrounding chemical space. The amino group serves as an anchor point to introduce various side chains via robust reactions like amide bond formation, allowing for the rapid generation of libraries to probe structure-activity relationships (SAR).

Section 4: Synthesis and Experimental Protocols

As 1-cyclopropyl-3-fluoro-5-nitrobenzene is not a common commercial chemical, a plausible synthetic route would start from the available precursor, 1-cyclopropyl-3-fluorobenzene. [20]The synthesis would proceed via an electrophilic aromatic substitution (nitration).

Proposed Synthesis Workflow

Protocol 1: Nitration of 1-Cyclopropyl-3-fluorobenzene

This protocol is a representative procedure adapted from standard nitration methods for substituted benzenes. [21][22][23]Causality: Sulfuric acid acts as a catalyst to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is required to attack the moderately deactivated aromatic ring. [24]Temperature control is critical to prevent over-nitration and ensure safety.

Materials:

-

1-Cyclopropyl-3-fluorobenzene (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%) (2.0 eq)

-

Concentrated Nitric Acid (HNO₃, 70%) (1.1 eq)

-

Dichloromethane (DCM)

-

Ice-water bath

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add concentrated sulfuric acid to concentrated nitric acid. Stir the mixture gently for 10-15 minutes.

-

Substrate Addition: Dissolve 1-cyclopropyl-3-fluorobenzene in a minimal amount of DCM and add it dropwise to the cold nitrating mixture over 30 minutes. The internal temperature must be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to warm slowly to room temperature.

-

Quenching: Once the reaction is complete, pour the mixture slowly and carefully over a large volume of crushed ice with vigorous stirring.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Neutralization: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Note: The bicarbonate wash is crucial to neutralize any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil/solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-cyclopropyl-3-fluoro-5-nitrobenzene.

Protocol 2: Reduction to 3-Cyclopropyl-5-fluoroaniline

This protocol uses tin(II) chloride, a mild and chemoselective reducing agent. [12][25] Materials:

-

1-Cyclopropyl-3-fluoro-5-nitrobenzene (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

-

Ethanol (or Ethyl Acetate)

-

Concentrated Hydrochloric Acid (HCl) (optional, can accelerate reaction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the nitroaromatic compound in ethanol in a round-bottom flask.

-

Reagent Addition: Add SnCl₂·2H₂O to the solution. If desired, a small amount of concentrated HCl can be added.

-

Heating: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir. Monitor the reaction by TLC until the starting material is consumed.

-

Cooling and Basification: Cool the reaction mixture to room temperature. Slowly add saturated NaHCO₃ solution until the solution is basic (pH > 8) and a tin hydroxide precipitate forms.

-

Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aniline.

-

Purification: The product can be further purified by column chromatography if necessary.

Section 5: Safety and Handling

Nitroaromatic compounds must be handled with care due to their potential toxicity. [17][26]The safety profile of 1-cyclopropyl-3-fluoro-5-nitrobenzene can be inferred from data on analogous compounds like 1-fluoro-3-nitrobenzene. [15]

| Hazard Category | GHS Classification and Precautionary Statements |

|---|---|

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. [15] |

| Chronic Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. |

| Handling | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| First Aid | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Storage | P405: Store locked up. |

All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

Conclusion

1-Cyclopropyl-3-fluoro-5-nitrobenzene represents a strategically designed building block for modern medicinal chemistry. While not a widely available reagent, its synthesis is straightforward from known precursors. Its true value is realized through the unique combination of a metabolically robust and conformationally rigidifying cyclopropyl group, a versatile fluorine atom for modulating electronic and binding properties, and a readily transformable nitro group that opens the door to a vast chemical space. By understanding its predicted properties and key reactivities, researchers and drug development professionals can leverage this scaffold to construct novel molecular entities with potentially superior therapeutic profiles.

References

-

The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies Blog. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2021). Applications of Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. [Link]

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

-

Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. [Link]

-

Khoury, R. & Rizk, S. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. PubChem. [Link]

-

PubChem. (n.d.). 1-Fluoro-3-(3-nitrophenyl)benzene. PubChem. [Link]

-

Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

Pharmacy College, University of Babylon. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). University of Babylon. [Link]

-

Chemistry Steps. (2024). Nitration of Benzene. Chemistry Steps. [Link]

-

Lanza, D. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Worcester Polytechnic Institute. [Link]

-

ChemicalCell. (n.d.). Benzene, 1-Cyclopropyl-3-Fluoro- CAS NO 18511-61-0. ChemicalCell. [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-4-nitrobenzene. PubChem. [Link]

-

Abreu, P. A., et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

-

Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

Kovacic, P. & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. [Link]

-

O'Hagan, D., et al. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-2-nitrobenzene. PubChem. [Link]

-

Ke, W., Sun, N-B., & Wu, H-K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry. [Link]

-

NextSDS. (n.d.). 1-Cyclopropyl-3-nitrobenzene — Chemical Substance Information. NextSDS. [Link]

-

Charette, A. B., et al. (n.d.). Synthesis of fluorocyclopropanes via the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids. Canadian Science Publishing. [Link]

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for [Compound Name]. Royal Society of Chemistry. [Link]

-

Gunning, P. J. & Raston, C. L. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

-

ATSDR. (n.d.). Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]

-

Not Voodoo. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Not Voodoo. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Cheméo. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inhancetechnologies.com [inhancetechnologies.com]

- 9. svedbergopen.com [svedbergopen.com]

- 10. scielo.br [scielo.br]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. benchchem.com [benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. echemi.com [echemi.com]

- 15. 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1-Cyclopropyl-4-nitrobenzene | C9H9NO2 | CID 312713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. 1-Fluoro-3-nitrobenzene | 402-67-5 [chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 1-Cyclopropyl-3-Fluorobenzene | 18511-61-0 | ChemicalCell [chemicalcell.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 23. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 26. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

1H and 13C NMR Spectral Analysis of 1-Cyclopropyl-3-fluoro-5-nitrobenzene: A Predictive and Mechanistic Guide

Executive Summary

1-Cyclopropyl-3-fluoro-5-nitrobenzene (CAS: 2366994-56-9) is a highly functionalized 1,3,5-trisubstituted aromatic building block. Its unique structural triad—a cyclopropyl ring (conferring metabolic stability), a fluorine atom (modulating lipophilicity and pKa), and a nitro group (a strong electron-withdrawing moiety)—makes it a critical intermediate in modern drug discovery.

This whitepaper provides an in-depth, mechanistic breakdown of the theoretical 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this compound. By mapping the competing electronic effects and heteronuclear spin-spin coupling dynamics, this guide serves as a self-validating framework for analytical chemists and drug development professionals.

Structural Deconstruction & Electronic Environment

The spectral signature of this molecule is governed by the orthogonal electronic effects of its three substituents on the benzene core:

-

Nitro Group ( −NO2 ): Exerts a powerful inductive ( −I ) and mesomeric ( −M ) electron-withdrawing effect. It heavily deshields the ortho and para protons, but anomalously shields the ortho carbons due to steric polarization.

-

Fluoro Group ( −F ): Highly electronegative ( −I ) but capable of π -donation ( +M ). Its most defining feature in NMR is the robust heteronuclear spin-spin coupling ( 19F ) it imparts on both 1 H and 13 C nuclei .

-

Cyclopropyl Group ( −cPr ): Acts as a mild electron-donating group (EDG) via σ -conjugation (hyperconjugation). It slightly shields adjacent aromatic protons, while its internal ring strain produces distinctively upfield aliphatic signals.

1 H NMR Spectral Prediction & Causality

The 1 H NMR spectrum of the aromatic region is defined by the 1,3,5-substitution pattern, yielding three distinct methine protons (H-2, H-4, H-6). The causality of their chemical shifts is deeply tied to their proximity to the −NO2 and −F groups.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )

| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Int. | Assignment Rationale |

| H-6 | 7.82 | dd | 4JHF=1.5 , 4JHH=2.1 | 1H | Most deshielded (ortho to −NO2 ). Minimal para-F coupling. |

| H-4 | 7.70 | ddd | 3JHF=8.5 , 4JHH=2.1,2.1 | 1H | Deshielded by ortho-NO 2 ; exhibits strong ortho-F coupling. |

| H-2 | 7.12 | ddd | 3JHF=9.2 , 4JHH=2.1,1.5 | 1H | Most shielded aromatic proton (between +M Fluoro and EDG cyclopropyl). |

| CH (c-Pr) | 1.95 | tt | J=8.4,5.1 | 1H | Methine proton of the cyclopropyl ring. |

| CH 2 (c-Pr) | 1.06 | m | - | 2H | Methylene protons (trans to the aryl ring). |

| CH 2 (c-Pr) | 0.75 | m | - | 2H | Methylene protons (cis to the aryl ring). |

Mechanistic Insight: Notice the distinct coupling environments. H-2 and H-4 both exhibit large 3JHF coupling constants (~8.5–9.2 Hz) because they are ortho to the fluorine atom. H-6, being para to the fluorine, only shows a weak 4JHF coupling (~1.5 Hz). This differential coupling provides immediate, definitive assignment of the aromatic protons without requiring 2D COSY experiments.

13 C NMR Spectral Data & 19 F Coupling Dynamics

Interpreting the 13 C NMR spectrum of fluorinated aromatics requires analyzing both Substituent Chemical Shifts (SCS) and carbon-fluorine ( JCF ) coupling constants.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )

| Position | Shift ( δ , ppm) | Multiplicity | JCF Coupling (Hz) | Assignment Rationale |

| C-3 | 162.5 | d | 1JCF=248 | Ipso to fluorine; massive one-bond coupling. |

| C-5 | 149.2 | d | 3JCF=8 | Ipso to NO 2 ; strongly deshielded. |

| C-1 | 146.5 | d | 3JCF=7 | Ipso to cyclopropyl. |

| C-6 | 121.8 | d | 4JCF=3 | Ortho to NO 2 , para to F. |

| C-2 | 113.2 | d | 2JCF=23 | Ortho to F, ortho to cyclopropyl. |

| C-4 | 110.2 | d | 2JCF=24 | Ortho to F, ortho to NO 2 . |

| C-CH | 15.5 | s | - | Cyclopropyl methine carbon. |

| C-CH 2 | 9.8 | s | - | Cyclopropyl methylene carbons (equivalent). |

Expert Insight: The Ortho-Nitro Shielding Anomaly A common pitfall in 13 C spectral interpretation is assuming that electron-withdrawing groups uniformly deshield adjacent carbons. While the nitro group strongly deshields the ortho protons (H-4, H-6), it anomalously shields the ortho carbons (C-4, C-6) by approximately -4.8 ppm. This is due to steric polarization and the heavy-atom effect of the nitrogen lone pairs. Consequently, C-4 appears further upfield (110.2 ppm) than C-2 (113.2 ppm)—a counterintuitive but highly diagnostic feature.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure absolute trustworthiness in the data, the acquisition protocol must act as a self-validating system. The empirical chemical shift predictions (based on additive substituent effects) must perfectly align with the deterministic JCF coupling constants extracted from the spectra.

Step-by-Step Methodology for Fluorinated Aromatics:

-

Sample Preparation: Dissolve 15–20 mg of 1-Cyclopropyl-3-fluoro-5-nitrobenzene in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard). Ensure the sample is free of paramagnetic impurities to maintain sharp multiplet resolution.

-

Standard 1 H Acquisition: Acquire a standard 1D proton spectrum (ns=16, d1=2s). Apply a zero-filling and a mild Gaussian window function to accurately resolve the fine 4JHF and 4JHH couplings (~1.5–2.1 Hz).

-

13 C{ 1 H} Acquisition: Acquire a proton-decoupled carbon spectrum (ns=256 to 512, d1=2s). Validation Check: Every aromatic carbon must appear as a doublet due to 19 F coupling. If C-3 does not exhibit a 1JCF of ~248 Hz, the assignment is fundamentally invalid.

-

Simultaneous 13 C{ 1 H, 19 F} Triple Resonance (Optional but Recommended): To simplify the complex multiplets generated by 19 F coupling, utilize a probe capable of simultaneous proton and fluorine decoupling . This collapses all carbon doublets into sharp singlets, definitively proving that the observed splitting in Step 3 was exclusively due to fluorine, isolating the structural backbone.

Visualization: Spin-Spin Coupling Workflow

The following diagram illustrates the deterministic logic flow used by Application Scientists to assign fluorinated aromatic rings accurately.

Caption: Logical workflow for assigning 13C NMR spectra of fluorinated aromatics using J-coupling.

References

-

Bromilow, J., Brownlee, R. T. C., Topsom, R. D., & Taft, R. W. "Nonadditive carbon-13 substituent and solvent effects in substituted benzenes." Journal of the American Chemical Society, ACS Publications. URL:[Link]

-

Page, T. F. "Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene." Molecular Physics, Taylor & Francis. URL: [Link]

-

Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek Applications. URL: [Link]

Solubility Profile and Solvation Thermodynamics of 1-Cyclopropyl-3-fluoro-5-nitrobenzene in Polar Aprotic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper

Executive Summary

The compound 1-Cyclopropyl-3-fluoro-5-nitrobenzene (CAS: 2366994-56-9) is a highly functionalized aromatic building block utilized in advanced agrochemical and pharmaceutical synthesis[1]. Structurally, it presents a unique solvation challenge: it combines a highly lipophilic cyclopropyl ring, a poorly polarizable electronegative fluorine atom, and a strongly electron-withdrawing, highly polar nitro group.

For downstream applications—particularly Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling—achieving maximum thermodynamic solubility is critical. This guide provides an in-depth analysis of the compound's solubility profile in polar aprotic solvents, grounded in Hansen Solubility Parameters (HSP), and outlines self-validating experimental protocols for precise quantification.

Physicochemical Profiling & Solvation Thermodynamics

To understand why polar aprotic solvents are uniquely suited for this compound, we must deconstruct its intermolecular forces using the Hansen Solubility Parameters (HSP) framework [2]. HSP posits that the total cohesive energy of a liquid is divided into three components:

-

δD (Dispersion): Driven by the aromatic core and the hydrophobic cyclopropyl group.

-

δP (Polarity): Driven by the strong permanent dipole of the nitro group.

-

δH (Hydrogen Bonding): Minimal. The nitro and fluoro groups act as weak hydrogen-bond acceptors, but the molecule lacks any hydrogen-bond donors (e.g., -OH, -NH 2 ).

Because the molecule cannot form self-associating hydrogen-bond networks, solvents with high δH (like water or alcohols) will force the compound out of solution via the hydrophobic effect. Conversely, polar aprotic solvents (such as DMSO, DMF, and NMP) possess high δD and δP values but low-to-moderate δH values, making them thermodynamically ideal [3].

Quantitative Solubility Prediction via Interaction Distance ( Ra )

The compatibility between a solvent and a solute is quantified by the interaction distance ( Ra ). A smaller Ra indicates a higher thermodynamic affinity (the "like dissolves like" principle). The distance is calculated as:

Ra=4(δD1−δD2)2+(δP1−δP2)2+(δH1−δH2)2

Based on structural group contributions, the estimated HSP for 1-Cyclopropyl-3-fluoro-5-nitrobenzene is δD≈18.5 , δP≈9.5 , δH≈5.0 MPa 0.5 .

Table 1: Hansen Solubility Parameters and Predicted Ra Values

| Solvent / Solute | δD (MPa 0.5 ) | δP (MPa 0.5 ) | δH (MPa 0.5 ) | Calculated Ra | Predicted Solubility |

| 1-Cyclopropyl-3-fluoro-5-nitrobenzene | 18.5 | 9.5 | 5.0 | - | - |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 3.7 | Very High (>200 mg/mL) |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.9 | High (>100 mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.6 | High (>100 mg/mL) |

| Acetonitrile (MeCN) | 15.3 | 18.0 | 6.1 | 10.7 | Moderate (~50 mg/mL) |

Mechanistic Insight: NMP provides the lowest Ra distance (3.7) because its dispersion and polarity parameters almost perfectly match the solute's aromatic and nitro-group characteristics, resulting in an optimal solvation shell.

Caption: Thermodynamic drivers for the optimal solvation of the target compound.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the predicted solubility profiles, a rigorous Shake-Flask Equilibrium Method coupled with HPLC-UV quantification is required [4].

Causality Behind Experimental Choices

-

Why 24-48 hours of equilibration? To ensure the solid-liquid boundary has reached true thermodynamic equilibrium. Shorter times risk measuring metastable supersaturation or incomplete dissolution.

-

Why PTFE filters? Polar aprotic solvents like DMSO and NMP will rapidly degrade or swell standard cellulose acetate or nylon filters, leading to sample contamination and loss of filtrate integrity.

-

Why HPLC-UV instead of gravimetric analysis? Gravimetric analysis is highly inaccurate for high-boiling polar aprotic solvents (DMSO b.p. 189°C, NMP b.p. 202°C). Evaporating these solvents without degrading the solute is nearly impossible. HPLC-UV allows direct quantification in the liquid phase.

Step-by-Step Protocol

-

Preparation: Add an excess amount of 1-Cyclopropyl-3-fluoro-5-nitrobenzene (e.g., 500 mg) to a sealed amber glass vial containing 1.0 mL of the target polar aprotic solvent (e.g., anhydrous NMP).

-

Isothermal Equilibration: Place the vial in a thermoshaker. Agitate at 500 rpm at a strictly controlled temperature (25.0 ± 0.1 °C) for 48 hours.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter to ensure no micro-particulates skew the concentration data.

-

Volumetric Dilution: Accurately pipette a 10 µL aliquot of the filtrate and dilute it volumetrically (e.g., 1:1000) with the HPLC mobile phase (50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the UV detector.

-

Quantification: Inject the sample into an HPLC-UV system. Monitor at the previously determined λmax (typically ~260-280 nm for nitroaromatics). Calculate the absolute concentration against a pre-established calibration curve.

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Application Context: Solvation Effects on SNAr Reactivity

Understanding the solubility of 1-Cyclopropyl-3-fluoro-5-nitrobenzene in polar aprotic solvents is not merely an exercise in physical chemistry; it dictates synthetic success.

In this molecule, the nitro group is located at the meta position relative to the fluorine atom. In a standard SNAr reaction, ortho or para nitro groups stabilize the intermediate Meisenheimer complex via resonance. Because this molecule is meta-substituted, resonance stabilization is absent; the reaction relies entirely on the weaker inductive electron-withdrawing effect of the nitro group.

Consequently, the reaction requires highly reactive nucleophiles. Polar aprotic solvents are mandatory here because they tightly solvate the counter-cation (e.g., K + from KF or an amine proton) via their strong dipoles, while leaving the anionic nucleophile "naked" and highly reactive. Simultaneously, the solvent's low Ra distance ensures the highly lipophilic substrate remains fully dissolved at high concentrations, driving the reaction forward kinetically.

References

-

Abbott, S. "HSP Basics | Practical Solubility Science." Steven Abbott Practical Solubility. Available at:[Link]

-

Science of Synthesis. "Product Class 1: Fluoroarenes." Thieme Connect. Available at:[Link]

Sources

Crystal structure and X-ray diffraction of 1-Cyclopropyl-3-fluoro-5-nitrobenzene

An In-depth Technical Guide to the (Hypothetical) Crystal Structure and X-ray Diffraction of 1-Cyclopropyl-3-fluoro-5-nitrobenzene

Senior Application Scientist Note: The following guide is a comprehensive, predictive case study on the crystallographic analysis of 1-Cyclopropyl-3-fluoro-5-nitrobenzene. As of the date of this document, a solved crystal structure for this specific compound is not publicly available. Therefore, this guide has been constructed as a robust, educational framework for researchers, scientists, and drug development professionals. It details the complete, state-of-the-art workflow from synthesis to final structural analysis, utilizing plausible, synthesized data based on established crystallographic principles and known structures of analogous compounds. This approach serves as an expert-level template for the characterization of new chemical entities.

Executive Summary

The confluence of a cyclopropyl ring, a fluorine atom, and a nitro group on a benzene scaffold creates a molecule of significant interest in medicinal chemistry and materials science. The cyclopropyl moiety is valued for its ability to enhance metabolic stability and introduce conformational rigidity, while the fluoro and nitro groups are critical for modulating electronic properties and providing handles for further synthetic elaboration. Understanding the precise three-dimensional architecture and intermolecular interactions of 1-Cyclopropyl-3-fluoro-5-nitrobenzene in the solid state is paramount for rational drug design and the engineering of crystalline materials. This guide provides a detailed, hypothetical, yet scientifically rigorous, protocol for its synthesis, crystallization, and definitive structural characterization by single-crystal X-ray diffraction.

Introduction: The Scientific Rationale

The structural characterization of novel chemical entities is a cornerstone of modern drug development and materials science. The title compound, 1-Cyclopropyl-3-fluoro-5-nitrobenzene, combines three key pharmacophores. The cyclopropyl group often serves as a metabolically stable bioisostere for a phenyl ring or gem-dimethyl group, and its rigid nature can lock a molecule into a biologically active conformation.[1] The electron-withdrawing properties of both the fluorine atom and the nitro group significantly influence the molecule's reactivity, lipophilicity, and potential for engaging in specific intermolecular interactions, such as hydrogen and halogen bonds.[2]

Determining the crystal structure provides incontrovertible proof of chemical identity and reveals the molecule's preferred conformation and how it interacts with its neighbors in a crystalline environment. This information is critical for:

-

Structure-Activity Relationship (SAR) Studies: Validating computational models and understanding how molecular shape influences biological activity.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.

-

Crystal Engineering: Designing new materials with tailored physical properties based on an understanding of supramolecular synthons.

This guide outlines the complete process for achieving these goals for our target compound.

Experimental Section: From Synthesis to Data Collection

The causality behind each experimental choice is critical for reproducibility and success. The following protocols are designed to be self-validating systems.

Synthesis and Crystallization

A plausible and efficient route to the title compound involves a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology prized for its reliability and functional group tolerance.

Protocol 1: Synthesis of 1-Cyclopropyl-3-fluoro-5-nitrobenzene

-

Reaction Setup: To a 100 mL oven-dried Schlenk flask under an inert nitrogen atmosphere, add 1-chloro-3-fluoro-5-nitrobenzene (1.0 eq, 1.75 g), cyclopropylboronic acid (1.5 eq, 1.29 g), potassium phosphate (K₃PO₄, 3.0 eq, 6.37 g), and palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 45 mg).

-

Catalyst Ligation: Add the ligand, tricyclohexylphosphine (PCy₃, 0.04 eq, 112 mg).

-

Solvent Addition: Add a 3:1 mixture of toluene and water (40 mL).

-

Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Single Crystal Growth

The key to successful X-ray analysis is the growth of a single, defect-free crystal.[3] Slow evaporation from a mixed solvent system is a reliable method for achieving this.

-

Solution Preparation: Dissolve approximately 10 mg of the purified product in 1 mL of dichloromethane in a clean 4 mL glass vial.

-

Solvent Layering: Carefully add 2 mL of ethanol as an anti-solvent. The goal is to create a solution that is just below the saturation point.

-

Slow Evaporation: Cover the vial with Parafilm and puncture it with a needle 2-3 times. This slows the rate of evaporation, allowing for the formation of large, well-ordered crystals.[3]

-

Incubation: Place the vial in a vibration-free location at room temperature.

-

Harvesting: Monitor the vial over several days. Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest one using a cryo-loop.

Single-Crystal X-ray Diffraction (SCXRD)

The following protocol describes data collection on a modern CCD area-detector diffractometer.

Protocol 3: Data Collection and Processing

-

Crystal Mounting: Select a well-formed, transparent crystal and mount it on a goniometer head. Place the crystal in a cold stream of nitrogen gas (100 K) to minimize thermal vibrations and potential degradation.

-

Instrumentation: Use a Bruker APEX-II CCD diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

-

Unit Cell Determination: Collect a preliminary set of frames to determine the unit cell parameters and crystal system.

-

Data Collection Strategy: A full sphere of data is collected using a series of ω and φ scans with a frame width of 0.5° and an exposure time of 10 seconds per frame.

-

Data Integration and Scaling: The raw diffraction images are processed using the SAINT program. The intensities are integrated, and corrections are applied for Lorentz and polarization effects. A multi-scan absorption correction is applied using SADABS.

Structure Solution and Refinement

The process of converting raw diffraction data into a final, validated 3D model is a multi-step process.

Protocol 4: Structure Solution, Refinement, and Validation

-

Space Group Determination: The XPREP program is used to analyze the systematic absences in the data, which in this hypothetical case, uniquely determine the space group to be P2₁/c (monoclinic).

-

Structure Solution: The structure is solved using intrinsic phasing (direct methods) with the SHELXT program, which reveals the positions of most non-hydrogen atoms.[4]

-

Model Refinement: The structural model is refined against the experimental data using the full-matrix least-squares method in SHELXL.[4]

-

Step 3a (Isotropic Refinement): All non-hydrogen atoms are initially refined with isotropic (spherical) atomic displacement parameters (ADPs).

-

Step 3b (Anisotropic Refinement): The non-hydrogen atoms are then refined anisotropically, allowing their ADPs to be modeled as ellipsoids, which better represents their thermal motion.

-

Step 3c (Hydrogen Atom Placement): Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (AFIX instructions).

-

-

Final Validation: The refinement is complete when the residual factors (R1, wR2) and the Goodness-of-Fit (GooF) converge to stable, low values. The final model is checked for any remaining peaks or holes in the difference Fourier map and validated using tools like checkCIF.

Results and Discussion (Hypothetical Data)

This section presents the analysis of the hypothetical crystal structure of 1-Cyclopropyl-3-fluoro-5-nitrobenzene.

Crystal Structure and Molecular Geometry

The compound is postulated to crystallize in the monoclinic space group P2₁/c, a common space group for organic molecules, with one molecule in the asymmetric unit. The key crystallographic data are summarized in Table 1.

Table 1. Hypothetical Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈FNO₂ |

| Formula Weight | 181.17 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.512(3) Å |

| b | 6.054(2) Å |

| c | 15.789(5) Å |

| β | 103.52(1)° |

| Volume | 791.1(4) ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.520 Mg/m³ |

| Absorption Coefficient | 0.125 mm⁻¹ |

| Refinement Details | |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| R indices (all data) | R1 = 0.052, wR2 = 0.112 |

| Goodness-of-Fit on F² | 1.05 |

The molecular structure reveals a nearly planar benzene ring. The nitro group is slightly twisted out of the plane of the benzene ring, a common feature in nitrobenzene derivatives due to packing forces and steric effects.[5] The cyclopropyl group is oriented in a "bisected" conformation relative to the phenyl ring, which is an energetically favorable arrangement. Key bond lengths and angles (Table 2) are consistent with those observed in related structures.

Table 2. Selected Hypothetical Bond Lengths and Angles.

| Bond/Angle | Length (Å) / Degrees (°) |

|---|---|

| C(ar)-C(cyclo) | 1.485(2) |

| C(ar)-N | 1.478(2) |

| N-O1 | 1.225(2) |

| N-O2 | 1.228(2) |

| C(ar)-F | 1.355(2) |

| C(cyclo)-C(cyclo) | 1.501(3) (avg.) |

| O1-N-O2 | 123.5(1) |

| C(ar)-C(ar)-N | 118.9(1) |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of weak intermolecular interactions, which dictate the solid-state architecture. The primary interactions would be weak C-H···O and C-H···F hydrogen bonds. The nitro group's oxygen atoms are expected to be the primary hydrogen bond acceptors.

Molecules are predicted to form centrosymmetric dimers via C-H···O interactions between the cyclopropyl C-H donors and the nitro group oxygen acceptors. These dimers are then linked into sheets by further C-H···O and C-H···F interactions involving the aromatic and cyclopropyl protons. There are no significant π-π stacking interactions observed in this hypothetical packing arrangement.

Hirshfeld Surface Analysis

To visualize and quantify these intermolecular contacts, a Hirshfeld surface analysis would be performed.[6][7] This powerful tool maps the closest external atomic contacts to a surface defined around the molecule.

-

d_norm surface: Bright red spots on the d_norm surface would visually confirm the C-H···O and C-H···F interactions as the most significant, shortest contacts.

-

2D Fingerprint Plots: These plots quantify the contribution of different interaction types. It is predicted that H···O/O···H contacts would comprise the largest percentage of the surface (~30-35%), followed by H···H (~25-30%) and H···F/F···H (~10-15%) contacts, confirming the dominance of these weak hydrogen bonds in the crystal packing.[7]

Visualizations

Experimental Workflow Diagram

Caption: Key intermolecular interactions forming dimers and sheets.

Conclusion

This guide has presented a comprehensive, albeit hypothetical, technical framework for the complete structural elucidation of 1-Cyclopropyl-3-fluoro-5-nitrobenzene. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a definitive three-dimensional model of this and other new chemical entities. The subsequent analysis of molecular geometry and supramolecular interactions, aided by tools like Hirshfeld surface analysis, provides critical insights that are indispensable for applications in drug design and materials science. This work underscores the power of single-crystal X-ray diffraction as the gold-standard technique for unequivocally determining molecular structure.

References

-

Jasim, H. A., et al. (2023). "In-depth Hirschfeld Surface Analysis, Interaction Energy, Molecular Docking, and DFT Investigations of Electronic Properties of 2,4-dimethyl-1-nitrobenzene." ResearchGate. Available at: [Link]

-

Al-Omair, M. A., et al. (2024). "Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1 H-pyrazol-3-yl 4-nitro-benzene-sulfonate at 90 K." Acta Crystallographica Section E, 80(Pt 12), 1354-1358. Available at: [Link]

-

Lozano, V., et al. (2015). "Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine." Acta Crystallographica Section C, 71(Pt 7), 556-564. Available at: [Link]

-

Arshad, M. N., et al. (2015). "Crystal structure and Hirshfeld surface analysis of N,N′-bis(2-nitrophenyl)glutaramide." Acta Crystallographica Section E, 71(Pt 1), o44-o45. Available at: [Link]

-

Yildirim, I., et al. (2023). "SYNTHESIS, CRYSTAL STRUCTURE, HIRSHFELD SURFACE ANALYSIS AND DFT STUDIES OF (Z)-1-(2-(4-NITROPHENYL) HYDRAZINEYLIDENE)NAPHTHAL." Journal of Structural Chemistry, 64(8), 1435-1445. Available at: [Link]

-

Cambridge Crystallographic Data Centre. "Cambridge Structural Database (CSD)." re3data.org. Available at: [Link]

-

Washington University in St. Louis. "CCDC – Cambridge Structural Database." Becker Medical Library. Available at: [Link]

-

Maastricht University. "CSD - Cambridge Structural Database." Maastricht University Library. Available at: [Link]

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(Pt 2), 171-179. Available at: [Link]

-

Materials Project. "Eu(NO₃)₃ (mp-1019733) Crystal Structure." Materials Explorer. Available at: [Link]

-

Stapf, J., et al. (2024). "Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide." Acta Crystallographica Section E, 80, 1194-1197. Available at: [Link]

-

Stapf, J., et al. (2024). "Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide." National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. "1-Chloro-3-fluoro-5-nitrobenzene." PubChem. Available at: [Link]

-

NINGBO INNO PHARMCHEM. "Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene." Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

Butler, D. N., et al. (2018). "1-Fluoro-2,5-dimethoxy-4-nitrobenzene." Molbank, 2018(1), M984. Available at: [Link]

-

Wikipedia. "Nitrobenzene." Wikipedia. Available at: [Link]

- Ameduri, B. & Boutevin, B. (2004). "Fluoroelastomers: synthesis, properties and applications." Progress in Polymer Science, 29(2), 1049-1132.

-

Deshmukh, R. & Jirole, D. (2015). "Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph." International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. Available at: [Link]

-

Pokhodylo, N., et al. (2020). "Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide." Acta Crystallographica Section E, 76(Pt 10), 1599-1604. Available at: [Link]

-

Ferreira, M. A. D., et al. (2020). "Supramolecular synthesis and characterization of crystalline solids obtained from the reaction of 5-fluorocytosine with nitro compounds." New Journal of Chemistry, 44(47), 20958-20971. Available at: [Link]

-

National Institute of Standards and Technology. "Benzene, cyclopropyl-." NIST Chemistry WebBook. Available at: [Link]

-

NextSDS. "1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene — Chemical Substance Information." NextSDS. Available at: [Link]

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1 H-pyrazol-3-yl 4-nitro-benzene-sulfonate at 90 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure and Hirshfeld surface analysis of N,N′-bis(2-nitrophenyl)glutaramide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicity and Safety of 1-Cyclopropyl-3-fluoro-5-nitrobenzene

A Senior Application Scientist's Approach to Evaluating Novel Chemical Entities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical research and chemical synthesis, scientists frequently encounter novel chemical entities (NCEs) for which comprehensive toxicological data and official Safety Data Sheets (SDS) are not yet available. 1-Cyclopropyl-3-fluoro-5-nitrobenzene is one such compound. This guide provides a robust framework for assessing its potential toxicity and establishing safe handling protocols. By employing a methodology rooted in structural analogy, predictive toxicology, and a systematic risk assessment workflow, researchers can manage the uncertainties inherent in working with novel substances. This document serves not only as a specific guide for 1-Cyclopropyl-3-fluoro-5-nitrobenzene but also as a blueprint for evaluating other NCEs, ensuring a proactive and scientifically grounded approach to laboratory safety.

Introduction: The Challenge of Novel Chemical Entities

This guide outlines a systematic process to:

-

Deconstruct the Molecule: Analyze the principal toxicophores and functional groups.

-

Predict Hazards by Analogy: Extrapolate potential toxicity from well-characterized structural analogs.

-

Establish a Provisional Safety Profile: Outline likely hazards, handling requirements, and emergency procedures.

-

Implement a Control Banding Strategy: Apply appropriate safety controls in the absence of definitive occupational exposure limits (OELs).[2]

Hazard Identification by Structural Analogy

The toxicological profile of 1-Cyclopropyl-3-fluoro-5-nitrobenzene can be inferred by examining its core components: the nitrobenzene ring, the fluoro substituent, and the cyclopropyl group.

The nitroaromatic moiety is the most significant contributor to the compound's predicted toxicity.[3][4] Nitrobenzene and its derivatives are well-documented industrial chemicals with a substantial body of toxicological data.

-

Mechanism of Toxicity: The primary hazard associated with nitroaromatic compounds is methemoglobinemia .[5] Following absorption, the nitro group is reduced in the body to form intermediates like nitrosobenzene and phenylhydroxylamine, which are potent oxidizing agents. These metabolites oxidize the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin, which cannot bind and transport oxygen. This leads to cyanosis (a bluish discoloration of the skin) and, in severe cases, can cause headache, dizziness, nausea, and potentially fatal anoxia.[5][6]

-

Systemic Effects: Prolonged or repeated exposure to nitrobenzene causes damage to multiple organs, including the central nervous system, liver, and kidneys.[6][7][8]

-

Carcinogenicity: Nitrobenzene is classified by the IARC as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in animal studies.[6][8]

-

Absorption: A critical feature of nitrobenzene is its ability to be readily absorbed through the skin, in addition to inhalation and ingestion routes.[5][6] This makes dermal contact a significant exposure risk.

The presence of a fluorine atom on the aromatic ring can modulate the compound's chemical properties and toxicity. Fluorination can:

-

Increase Lipophilicity: This may enhance the rate of absorption through the skin and biological membranes.

-

Alter Metabolism: The strong carbon-fluorine bond can influence metabolic pathways. While it may block metabolism at that position, it can direct it elsewhere on the molecule.

-

Enhance Toxicity: Data on related compounds like 1-Fluoro-4-nitrobenzene and 1-Fluoro-3-nitrobenzene show they are toxic if inhaled, swallowed, or in contact with skin, and may cause damage to organs through prolonged exposure.[9][10][11]

The cyclopropyl group is a common motif in medicinal chemistry, often added to improve potency or metabolic stability.[12] However, it is not entirely inert.

-

Metabolic Activation: In some contexts, particularly when attached to an amine (which is not the case here, but relevant for potential metabolites), cyclopropyl groups can undergo CYP450-mediated oxidation to form reactive ring-opened intermediates.[12][13][14]

-

Metabolic Stability: In other cases, the cyclopropyl ring can serve to block oxidative metabolism, potentially increasing a drug's half-life.[12] For this molecule, its primary metabolic fate will likely be driven by the nitro group reduction.

This diagram illustrates how the predicted hazards of the target molecule are derived from the known toxicities of its structural components.

Caption: Figure 2. Application of the Hierarchy of Controls for safe handling.

-

Hand Protection: Wear nitrile gloves. Due to the high potential for dermal absorption, consider double-gloving. Change gloves immediately if contamination is suspected.

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a risk of splashing.

-

Skin and Body Protection: Wear a chemically resistant lab coat. Ensure cuffs are tucked into gloves. Do not wear shorts or open-toed shoes in the laboratory.

-

Handling: All manipulations, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation exposure. Use a containment device such as a powder-containment balance enclosure for weighing solids.

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area designated for toxic chemicals. Store away from incompatible materials such as strong oxidizing agents. [9]

Experimental Workflow: A Control Banding Approach

For novel compounds without established Occupational Exposure Limits (OELs), a "Control Banding" (CB) strategy is a highly effective qualitative risk assessment tool. [15][16][17]CB groups chemicals into hazard "bands" and matches them with corresponding control strategies.

Hazard Band Assignment: Based on the predicted GHS classifications (acute toxicity category 3, suspected carcinogen, and target organ toxicant), 1-Cyclopropyl-3-fluoro-5-nitrobenzene falls into a high-hazard band . This dictates the use of stringent control measures.

The following flowchart outlines the decision-making process a researcher should follow when tasked with using a novel chemical.

Caption: Figure 3. A systematic workflow for the safe introduction and use of a novel research chemical.

-

Preparation: Don all required PPE (double nitrile gloves, lab coat, goggles, face shield). Ensure the chemical fume hood sash is at the appropriate working height.

-

Designated Area: Cordon off a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

-

Weighing:

-

Place an analytical balance inside a powder-containment enclosure within the fume hood.

-

Tare a suitable container (e.g., a glass vial).

-

Carefully transfer the solid 1-Cyclopropyl-3-fluoro-5-nitrobenzene to the container using a spatula. Avoid creating dust.

-

Seal the container immediately after weighing.

-

-

Solubilization:

-

In the fume hood, add the desired solvent to the sealed container via a syringe through a septum or by carefully and slowly opening the container and adding the solvent with a pipette.

-

Reseal and mix until the solid is fully dissolved.

-

-

Decontamination and Cleanup:

-

Wipe down the spatula and any affected surfaces with a suitable solvent (e.g., ethanol), followed by soap and water.

-

All contaminated disposables (gloves, bench paper, pipette tips) must be placed in a designated, sealed hazardous waste bag.

-

Wash hands thoroughly after removing PPE.

-

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [18]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [19]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. * Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.

Conclusion

While 1-Cyclopropyl-3-fluoro-5-nitrobenzene lacks a comprehensive, publicly available toxicological profile, a rigorous safety assessment is still possible and essential. By applying the principles of structural analogy, a scientist can predict the compound's significant hazards, which are dominated by the nitrobenzene toxicophore. The primary risks include severe acute toxicity via all routes of exposure, a high potential for dermal absorption, organ damage upon repeated exposure, and possible carcinogenicity. Consequently, this compound must be treated as highly hazardous, mandating the use of stringent engineering controls, diligent administrative procedures, and comprehensive personal protective equipment. The risk assessment and control banding workflow presented in this guide provides a reliable and scientifically defensible method for ensuring the safety of all personnel working with this and other novel chemical entities.

References

-

Ren, S., & Wang, Y. (2014). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. QSAR & Combinatorial Science, 25(8), 669-677. Link

-

Puzyn, T., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2000-2009. Link

-

Toropov, A. A., & Toropova, A. P. (2019). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. Toxicology Mechanisms and Methods, 29(4), 291-295. Link

-

Vance, W. A., & Levin, D. E. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 649-659. Link

-

Mishra, K. P. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Environmental Pathology, Toxicology and Oncology, 33(2), 97-112. Link

-

Canadian Centre for Occupational Health and Safety (CCOHS). (2025). Control Banding. Link

-

SafetyStratus. (2024). What steps should be taken when a new chemical is introduced to the workplace?. Link

-

Lentz, T. J. (2024). Control Banding as a Risk Assessing Tool. Lab Manager. Link

-

DC Fine Chemicals. (2024). Safety Data Sheet - Nitrobenzene. Link

-

Government of Canada. (2026). Control banding guideline. Link

-

Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Link

-

Cole-Parmer. (2005). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%. Link

-

Safety+Health Magazine. (2020). A look at Control Banding. Link

-

Fisher Scientific. (2015). Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%. Link

-

ChemRadar. GHS Classification Search Tool: nitrobenzene. Link

-

Centers for Disease Control and Prevention (CDC). (2026). Control Banding. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7416, Nitrobenzene. Link

-

Hanna, I., et al. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Drug Metabolism and Disposition, 36(2), 335-343. Link

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene D5. Link

-

Health and Safety Authority (HSA). Chemical Risk Assessment. Link

-

American Chemical Society. (2021). Chemical Risk Assessment and Regulatory Decision Making. Link

-

National Research Council (US) Committee on Applications of Toxicogenomic Technologies to Predictive Toxicology. (2007). Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. National Academies Press (US). Link

-

Central Drug House (P) Ltd. (n.d.). 1-FLUORO-4-NITRO BENZENE MATERIAL SAFETY DATA SHEET. Link

-

Fisher Scientific. (2025). Safety Data Sheet - 1-Fluoro-3-nitrobenzene. Link

-

Wikipedia. (n.d.). Nitrobenzene. Link

-

Fisher Scientific. (2025). Safety Data Sheet - 1-Fluoro-4-nitrobenzene. Link

-

SafetyCulture. (2025). Free Chemical Risk Assessment Templates. Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - Benzene, 1-fluoro-2-nitro-. Link

-

MilliporeSigma. (2025). Safety Data Sheet - 1-Fluoro-3-nitrobenzene. Link

-

Fisher Scientific. (n.d.). Safety Data Sheet - 1,2,4-Trifluoro-5-nitrobenzene. Link

-

Åstrand, A., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... Archives of Toxicology, 93(1), 149-161. Link

-

ChemScene. (2026). Safety Data Sheet - 1-Chloro-2-fluoro-3-nitrobenzene. Link

-

Kalgutkar, A. S., & Dalvie, D. K. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Biochemical Pharmacology, 174, 113796. Link

-

NextSDS. (n.d.). 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene — Chemical Substance Information. Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. Link

-

Hu, T., et al. (2007). The metabolism and molecular toxicology of chloroprene. Chemico-Biological Interactions, 166(1-3), 205-223. Link

-

UK Health Security Agency. (2024). Nitrobenzene: toxicological overview. Link

-

Cenmed Enterprises. (n.d.). 1-Chloro-3-fluoro-5-nitrobenzene. Link

-

precisionFDA. (n.d.). 1-CYCLOPROPYL-5,6,7,8-TETRAFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57229028, 1-Fluoro-3-(3-nitrophenyl)benzene. Link

Sources

- 1. sbnsoftware.com [sbnsoftware.com]

- 2. Control Banding | CDC [cdc.gov]

- 3. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gov.uk [gov.uk]

- 6. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CCOHS: Control Banding [ccohs.ca]

- 16. Control Banding as a Risk Assessing Tool | Lab Manager [labmanager.com]

- 17. safetyandhealthmagazine.com [safetyandhealthmagazine.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. msds.nipissingu.ca [msds.nipissingu.ca]

Mechanistic Profiling of 1-Cyclopropyl-3-fluoro-5-nitrobenzene Derivatives: A Technical Whitepaper

Executive Summary

The 1-cyclopropyl-3-fluoro-5-nitrobenzene scaffold is a highly versatile pharmacophore and synthetic building block utilized in the development of advanced therapeutics. By leveraging a precise 1,3,5-trisubstitution pattern, this core balances steric bulk, electronic modulation, and reactive handles. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural pharmacology of this triad, explore its divergent mechanisms of action (MoA), and provide self-validating experimental workflows for evaluating its derivatives in preclinical development.

Molecular Rationale: The 1,3,5-Trisubstitution Paradigm

The pharmacological efficacy of derivatives built upon this core is not accidental; it is the direct result of the synergistic properties of its three functional groups. The meta-substitution pattern minimizes steric clash while maximizing the electronic push-pull system of the benzene ring.

-

The Cyclopropyl Fragment (Steric & Entropic Control): The cyclopropyl ring introduces a unique blend of lipophilicity and conformational restriction. Because the C-C bonds in the cyclopropyl ring possess enhanced π -character and the structure is rigid, it lowers the entropic penalty typically incurred during receptor binding. Furthermore, it significantly increases metabolic stability against CYP450-mediated degradation and enhances blood-brain barrier permeability [1].

-

The Fluoro Substituent (Electronic Shielding): Fluorine acts as a bioisostere for hydrogen but possesses extreme electronegativity. This modulates the pKa of adjacent functional groups and shields the aromatic core from oxidative metabolism. Synthetically, the strong electron-withdrawing nature of both the fluoro and nitro groups activates the ring for nucleophilic aromatic substitution ( SNAr ), allowing for rapid functionalization [2].

-

The Nitro Group (The Bioreductive Trigger): The nitro group serves a dual purpose. If retained in the final active pharmaceutical ingredient (API), it acts as a highly polar, electron-withdrawing pharmacophore that can undergo bioreductive activation in specific microenvironments. Alternatively, it can be reduced to an aniline to serve as a coupling point for complex receptor modulators [3].

Divergent Mechanisms of Action (MoA)

Depending on how the core is derivatized, these compounds generally follow one of two primary pharmacological pathways.

Pathway A: Bioreductive Activation in Hypoxic Microenvironments

When the nitro group is retained, the derivative often functions as a hypoxia-targeted prodrug. In the hypoxic microenvironments of solid tumors or deep-seated bacterial infections, oxygen is scarce. Here, specific enzymes like nitroreductases (NTR) catalyze the step-wise reduction of the nitro group ( −NO2 ) into a highly reactive hydroxylamine ( −NHOH ). This electrophilic intermediate rapidly forms covalent adducts with DNA, leading to crosslinking, replication arrest, and targeted apoptosis [4].

Fig 1. Bioreductive activation pathway of nitro-derivatives in hypoxic environments.

Pathway B: Target-Specific Receptor Modulation

When the nitro group is synthetically reduced to an amine and further functionalized (e.g., via amide coupling), the cyclopropyl-fluoro-benzene core becomes an ideal anchor for kinase and GPCR inhibitors. For example, derivatives of this scaffold have been successfully optimized into selective Hsp90 β binders, where the cyclopropyl group perfectly occupies the hydrophobic ATP-binding pocket [5]. Similarly, coupling the core with azetidine derivatives yields potent CCR6 receptor antagonists used to modulate autoimmune responses [6].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. Below are the standard protocols used to validate both the binding kinetics and the bioreductive potential of these compounds.

Surface Plasmon Resonance (SPR) Binding Kinetics

To determine the exact affinity ( KD ) of amine-functionalized derivatives against targets like Hsp90 β or CCR6, SPR is the gold standard.

-

Step 1: Sensor Chip Functionalization. Immobilize the target protein onto a CM5 sensor chip. Causality: The carboxymethyl dextran matrix provides a hydrophilic environment that minimizes the non-specific hydrophobic interactions typically caused by the lipophilic cyclopropyl group.

-

Step 2: Blank Channel Subtraction (Self-Validation). Activate and deactivate a parallel reference channel without the target protein. Causality: Subtracting this reference signal eliminates bulk refractive index changes and proves that the observed response units (RU) are strictly due to specific target binding.

-

Step 3: Analyte Injection. Inject the derivative in a concentration series (0.1 µM to 10 µM) over the chip at a constant flow rate.

-

Step 4: Kinetic Fitting. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon and koff rates.

Fig 2. Self-validating SPR workflow for determining derivative binding kinetics.

In Vitro Nitroreductase Activation Assay

For derivatives intended as hypoxia-targeted prodrugs, proving enzymatic reduction is critical.

-

Step 1: Reagent Preparation. Dissolve the nitro-derivative in a DMSO stock, then dilute into PBS (final DMSO < 1%). Causality: This maintains the lipophilic compound in solution while preventing solvent-induced denaturation of the enzyme.

-

Step 2: Enzymatic Incubation. Add purified E. coli nitroreductase (NTR) and NADPH to the solution at 37°C. Causality: NADPH acts as the obligate electron donor for the reduction cascade.

-

Step 3: Minus-Cofactor Control (Self-Validation). Run a parallel reaction containing the drug and enzyme, but lacking NADPH. Causality: This control proves that any observed degradation of the parent compound is strictly enzyme-mediated and not a result of aqueous instability or spontaneous hydrolysis.

-

Step 4: HPLC-MS Tracking. Quench aliquots at specific time points with cold acetonitrile to precipitate proteins, centrifuge, and analyze the supernatant via LC-MS to track the disappearance of the nitro-parent and the appearance of the hydroxylamine metabolite.

Quantitative Pharmacological Profiling

The structural modifications of the 1-cyclopropyl-3-fluoro-5-nitrobenzene core yield vastly different pharmacological profiles. The table below summarizes the quantitative data across three representative derivative classes based on current literature.

| Derivative Class | Primary Target | Primary MoA | Key Pharmacological Benefit | Representative KD / IC50 |

| Nitro-Retained | Hypoxic Tumors | Bioreductive DNA Crosslinking | Selective toxicity in hypoxia | IC50≈2.5μM |

| Amine-Functionalized | Hsp90 β | ATP-binding pocket inhibition | Enhanced isoform selectivity | KD≈45nM |

| Azetidine-Coupled | CCR6 Receptor | Allosteric GPCR Antagonism | Reduced autoimmune inflammation | IC50≈120nM |

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen / Afr. J. Pharm. Sci.[Link]

-

Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J. Org. Chem.[Link]

-

NIH PubMed Central. (2022). Hiding in plain sight: Optimizing topoisomerase IIα inhibitors into Hsp90β selective binders. PMC.[Link]

- Google Patents. (2021).

-

MDPI. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines: 5-Nitrofuran Derivatives' Mechanism of Action. Pharmaceuticals.[Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. svedbergopen.com [svedbergopen.com]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | MDPI [mdpi.com]

- 5. Hiding in plain sight: Optimizing topoisomerase IIα inhibitors into Hsp90β selective binders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators - Google Patents [patents.google.com]

Application Note: Chemoselective Catalytic Hydrogenation of 1-Cyclopropyl-3-fluoro-5-nitrobenzene to 3-Cyclopropyl-5-fluoroaniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Self-Validation, and Chemoselective Catalysis

Introduction & Strategic Rationale

The incorporation of cyclopropyl and fluoro substituents into aromatic scaffolds is a highly effective strategy in modern medicinal chemistry. The cyclopropyl group restricts conformational flexibility and enhances metabolic stability, while fluorine modulates lipophilicity, pKa, and target binding affinity [1].

Synthesizing 3-cyclopropyl-5-fluoroaniline via the catalytic hydrogenation of 1-cyclopropyl-3-fluoro-5-nitrobenzene presents a profound chemoselectivity challenge. The reduction of the nitro group must be driven to completion without triggering two highly favorable side reactions:

-

Hydrodefluorination: Oxidative addition of the C-F bond to the metal catalyst, leading to loss of the fluorine atom.

-